4-chloro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide
Übersicht
Beschreibung
4-chloro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide, also known as CMA-676, is a small molecule drug that has shown promising results in the treatment of cancer. It belongs to the class of compounds known as aurora kinase inhibitors, which are being developed as potential cancer therapeutics due to their ability to disrupt cell division and induce apoptosis in cancer cells.
Wirkmechanismus
4-chloro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide works by inhibiting the activity of aurora kinases, which are enzymes that play a critical role in cell division. By blocking the function of these enzymes, this compound disrupts the normal process of cell division and induces cell death in cancer cells. This mechanism of action makes this compound a promising candidate for cancer therapy, as it has the potential to selectively target cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. This compound has also been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-chloro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide is its specificity for cancer cells, which makes it a potentially effective cancer therapeutic with minimal side effects. However, its use in laboratory experiments may be limited by its cost and availability, as well as its potential toxicity to normal cells at high doses.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide and aurora kinase inhibitors in general. One area of interest is the development of combination therapies that incorporate this compound with other cancer drugs to enhance its effectiveness. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, there is ongoing research into the development of new aurora kinase inhibitors with improved potency and selectivity for cancer cells.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide has been extensively studied in preclinical models of cancer, including in vitro and in vivo studies. It has shown potent anti-tumor activity against a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors such as breast and lung cancer. In addition, this compound has been shown to be effective in overcoming drug resistance in cancer cells.
Eigenschaften
IUPAC Name |
4-chloro-N-[2-(3-methoxyanilino)-2-oxoethyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-14-4-2-3-13(9-14)19-15(20)10-18-16(21)11-5-7-12(17)8-6-11/h2-9H,10H2,1H3,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZTZHDUWCUBBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.